Methyl 2-chloro-4,5-difluorobenzoate

Description

BenchChem offers high-quality Methyl 2-chloro-4,5-difluorobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-chloro-4,5-difluorobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

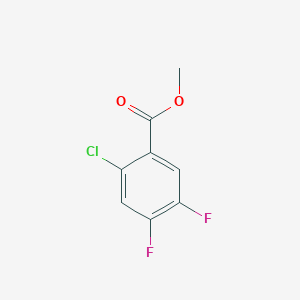

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-chloro-4,5-difluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClF2O2/c1-13-8(12)4-2-6(10)7(11)3-5(4)9/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYXSLWFGIGSIDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1Cl)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClF2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 2-chloro-4,5-difluorobenzoate (CAS: 128800-36-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 2-chloro-4,5-difluorobenzoate, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. This document details its chemical and physical properties, provides experimental protocols for its synthesis, and discusses its applications, particularly in the development of antibacterial agents.

Chemical and Physical Properties

Methyl 2-chloro-4,5-difluorobenzoate is an organic compound with a benzoate moiety featuring chloro and fluoro substitutions on the aromatic ring.[1] These halogen atoms significantly influence its reactivity and polarity.[1] It is typically a colorless to pale yellow liquid, soluble in organic solvents like ethanol and acetone, with limited solubility in water.[1]

| Property | Value | Source |

| CAS Number | 128800-36-2 | [1] |

| Molecular Formula | C₈H₅ClF₂O₂ | [1] |

| Molecular Weight | 206.57 g/mol | [1] |

| Physical State | Colorless to pale yellow liquid or solid | [1] |

| Solubility | Soluble in organic solvents (e.g., ethanol, acetone), limited solubility in water | [1] |

| Flash Point | 100.2 ± 16.5 °C |

Synthesis of Methyl 2-chloro-4,5-difluorobenzoate

The synthesis of Methyl 2-chloro-4,5-difluorobenzoate is typically achieved through the esterification of its corresponding carboxylic acid, 2-chloro-4,5-difluorobenzoic acid.

Experimental Protocol: Synthesis of 2-chloro-4,5-difluorobenzoic acid

A detailed procedure for synthesizing the precursor, 2-chloro-4,5-difluorobenzoic acid, is outlined in U.S. Patent 4,833,270.[2] The process involves the reaction of 3,4-difluoroaniline with hydroxylamine hydrochloride and chloral hydrate to form an intermediate, which is then cyclized and subsequently oxidized and chlorinated to yield the final product.[2]

Experimental Protocol: Esterification of 2-chloro-4,5-difluorobenzoic acid

Materials:

-

2-chloro-4,5-difluorobenzoic acid

-

Methanol (anhydrous)

-

Thionyl chloride (SOCl₂)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloro-4,5-difluorobenzoic acid in an excess of anhydrous methanol at 0°C (ice bath).

-

Slowly add thionyl chloride dropwise to the stirred solution. An exothermic reaction will occur, and gas will evolve.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and carefully pour it into a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid.

-

Extract the aqueous layer multiple times with an organic solvent such as diethyl ether.

-

Combine the organic extracts and dry over anhydrous magnesium sulfate.

-

Filter to remove the drying agent and concentrate the organic phase under reduced pressure to obtain the crude Methyl 2-chloro-4,5-difluorobenzoate.

-

The crude product can be further purified by vacuum distillation or column chromatography on silica gel.

Spectroscopic Data (Predicted)

Detailed, experimentally verified spectroscopic data for Methyl 2-chloro-4,5-difluorobenzoate is not widely published. However, based on its chemical structure and data from analogous compounds, the following spectral characteristics can be predicted:

| Spectroscopy | Predicted Data |

| ¹H NMR | A singlet for the methyl protons (O-CH₃) around 3.9 ppm. Two aromatic protons appearing as complex multiplets in the range of 7.0-8.0 ppm, with coupling to the fluorine atoms. |

| ¹³C NMR | A signal for the methyl carbon around 52 ppm. A signal for the carbonyl carbon around 164 ppm. Aromatic carbon signals between 110-160 ppm, showing complex splitting patterns due to C-F coupling. |

| IR (Infrared) | A strong carbonyl (C=O) stretching band around 1720-1740 cm⁻¹. C-O stretching bands in the 1200-1300 cm⁻¹ region. C-F stretching bands in the 1100-1250 cm⁻¹ region. Aromatic C-H stretching bands above 3000 cm⁻¹. |

| Mass Spectrometry | A molecular ion peak (M⁺) at m/z 206 and 208 in a roughly 3:1 ratio due to the chlorine isotopes (³⁵Cl and ³⁷Cl). Fragmentation would likely involve the loss of the methoxy group (-OCH₃) to give a fragment at m/z 175/177, and the loss of the entire ester group (-COOCH₃) to give a fragment at m/z 147/149. |

Applications in Drug Development

Methyl 2-chloro-4,5-difluorobenzoate serves as a crucial building block in the synthesis of various pharmaceuticals, most notably quinolinecarboxylic acid-based antibacterial agents.[2] The parent compound, 2-chloro-4,5-difluorobenzoic acid, is a key intermediate in the preparation of these potent antibiotics.[2]

The synthetic workflow for the utilization of 2-chloro-4,5-difluorobenzoic acid in the preparation of quinolinecarboxylic acid antibacterials is depicted below. The ester, Methyl 2-chloro-4,5-difluorobenzoate, would be hydrolyzed to the carboxylic acid before proceeding through this pathway.

Safety and Handling

Methyl 2-chloro-4,5-difluorobenzoate is classified as a substance that is toxic if swallowed, in contact with skin, or if inhaled. It is crucial to handle this compound with appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection. Work should be conducted in a well-ventilated area or under a fume hood.

Conclusion

Methyl 2-chloro-4,5-difluorobenzoate is a valuable chemical intermediate with significant applications in the pharmaceutical industry, particularly in the synthesis of antibacterial drugs. This guide provides essential technical information for researchers and professionals working with this compound, from its fundamental properties to its synthesis and applications. While experimentally determined spectroscopic data is not widely available, the provided information, including a detailed synthesis protocol for its precursor and a standard esterification method, offers a solid foundation for its use in a research and development setting.

References

An In-depth Technical Guide to the Chemical Properties of Methyl 2-chloro-4,5-difluorobenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-chloro-4,5-difluorobenzoate is a halogenated aromatic ester that serves as a key intermediate in the synthesis of a variety of pharmaceutical and agrochemical compounds. The presence of chlorine and two fluorine atoms on the benzene ring significantly influences its reactivity and physical properties, making it a versatile building block in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of Methyl 2-chloro-4,5-difluorobenzoate.

Chemical and Physical Properties

Methyl 2-chloro-4,5-difluorobenzoate is typically a colorless to pale yellow liquid or solid, a state dependent on its purity and the ambient temperature. It exhibits good solubility in common organic solvents like ethanol and acetone but has limited solubility in water due to its predominantly nonpolar aromatic structure.[1]

Data Presentation: A Comparative Analysis

| Property | Methyl 2-chloro-4,5-difluorobenzoate | Methyl 2-chloro-4-fluorobenzoate | Methyl 2,4-difluorobenzoate |

| CAS Number | 186425-42-5 | 85953-29-3[2] | 106614-28-2[3] |

| Molecular Formula | C₈H₅ClF₂O₂[1] | C₈H₆ClFO₂[2] | C₈H₆F₂O₂[3] |

| Molecular Weight | 206.57 g/mol [1] | 188.58 g/mol [2] | 172.13 g/mol [3] |

| Appearance | Colorless to pale yellow liquid or solid[1] | Colorless to light yellow clear liquid[2] | Colorless to light yellow clear liquid[4] |

| Boiling Point | Not available | 110 °C[2] | 128-129 °C[3] |

| Density | Not available | ~1.314 g/cm³ (Predicted)[2] | 1.384 g/mL at 25 °C[3] |

| Solubility | Soluble in organic solvents, limited in water[1] | Not specified | Not specified |

Synthesis and Experimental Protocols

The most common and direct method for the synthesis of Methyl 2-chloro-4,5-difluorobenzoate is the Fischer esterification of its corresponding carboxylic acid, 2-chloro-4,5-difluorobenzoic acid, with methanol in the presence of an acid catalyst.

Experimental Protocol: Fischer Esterification

Objective: To synthesize Methyl 2-chloro-4,5-difluorobenzoate from 2-chloro-4,5-difluorobenzoic acid and methanol.

Materials:

-

2-chloro-4,5-difluorobenzoic acid

-

Anhydrous methanol

-

Concentrated sulfuric acid (catalyst)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Ethyl acetate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-chloro-4,5-difluorobenzoic acid in an excess of anhydrous methanol.

-

Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid to the solution.

-

Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. Allow the reaction to proceed for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess methanol using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with a saturated aqueous sodium bicarbonate solution (to neutralize the acid catalyst), water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude Methyl 2-chloro-4,5-difluorobenzoate.

-

If necessary, the product can be further purified by vacuum distillation or column chromatography.

-

Caption: Synthesis workflow for Methyl 2-chloro-4,5-difluorobenzoate.

Reactivity and Applications in Drug Development

The chemical reactivity of Methyl 2-chloro-4,5-difluorobenzoate is largely dictated by the electron-withdrawing effects of the halogen substituents on the aromatic ring. These substituents decrease the electron density of the benzene ring, making it less susceptible to electrophilic aromatic substitution than benzene itself. However, they also direct incoming electrophiles to specific positions.

The chlorine and fluorine atoms are ortho, para-directing deactivators. The presence of multiple electron-withdrawing groups enhances the electrophilic character of the carbonyl carbon, making the ester susceptible to nucleophilic acyl substitution. This reactivity is harnessed in drug development for the construction of more complex molecules through various cross-coupling reactions.

Its role as a synthetic intermediate is crucial in the preparation of active pharmaceutical ingredients (APIs) and agrochemicals, where the difluorochloro-substituted phenyl moiety is a key structural feature for biological activity.

Caption: Reactivity profile and applications of the target molecule.

Spectroscopic Data Analysis (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show two signals in the aromatic region, corresponding to the two protons on the benzene ring. A singlet corresponding to the methyl ester protons would be observed further upfield.

-

¹³C NMR: The carbon NMR spectrum will show eight distinct signals: one for the methyl carbon, one for the carbonyl carbon, and six for the aromatic carbons, each in a unique electronic environment due to the substitution pattern.

-

IR Spectroscopy: The infrared spectrum would feature a strong absorption band characteristic of the C=O stretch of the ester group. Bands corresponding to C-Cl, C-F, and aromatic C-H and C=C stretching vibrations would also be present.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) would be observable in the molecular ion and chlorine-containing fragment peaks.

Conclusion

Methyl 2-chloro-4,5-difluorobenzoate is a valuable chemical intermediate with a reactivity profile that is well-suited for the synthesis of complex organic molecules. Its utility in the pharmaceutical and agrochemical industries underscores the importance of halogenated aromatic compounds in modern chemical research and development. Further studies to fully characterize its physical and spectroscopic properties would be beneficial for its broader application.

References

- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 2. 85953-29-3 CAS MSDS (Methyl 2-chloro-4-fluorobenzoate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. international.brand.akzonobel.com [international.brand.akzonobel.com]

An In-depth Technical Guide on Methyl 2-chloro-4,5-difluorobenzoate

For researchers, scientists, and professionals engaged in drug development, a precise understanding of the physicochemical properties of chemical compounds is paramount. This document provides core data on Methyl 2-chloro-4,5-difluorobenzoate.

Physicochemical Data

The fundamental molecular characteristics of Methyl 2-chloro-4,5-difluorobenzoate are summarized below.

| Property | Value | Source |

| Molecular Formula | C₈H₅ClF₂O₂ | [1] |

| Molecular Weight | 206.57 g/mol | [1] |

Molecular Structure and Connectivity

The spatial arrangement and bonding of atoms within Methyl 2-chloro-4,5-difluorobenzoate are critical for understanding its chemical behavior and reactivity. The following diagram illustrates the logical relationship between the constituent atoms of the molecule.

References

Synthesis of Methyl 2-chloro-4,5-difluorobenzoate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Methyl 2-chloro-4,5-difluorobenzoate, a key intermediate in the preparation of various pharmaceuticals and agrochemicals. This document details a primary synthetic pathway, including step-by-step experimental protocols and quantitative data.

Introduction

Methyl 2-chloro-4,5-difluorobenzoate is a halogenated aromatic ester whose structural motifs are of significant interest in medicinal chemistry and materials science. The presence of chlorine and fluorine atoms on the benzene ring imparts unique electronic properties and metabolic stability to molecules incorporating this fragment. This guide focuses on a common and efficient laboratory-scale synthesis, beginning with the preparation of the precursor, 2-chloro-4,5-difluorobenzoic acid, followed by its esterification to the final product.

Synthetic Pathway Overview

The synthesis of Methyl 2-chloro-4,5-difluorobenzoate is typically achieved in two main stages:

-

Synthesis of 2-chloro-4,5-difluorobenzoic acid: A multi-step synthesis starting from o-difluorobenzene. This involves chlorination, Friedel-Crafts acylation, and subsequent oxidation.

-

Esterification: The conversion of 2-chloro-4,5-difluorobenzoic acid to its methyl ester via Fischer esterification.

The overall synthetic scheme is presented below.

Caption: Overall synthetic pathway for Methyl 2-chloro-4,5-difluorobenzoate.

Experimental Protocols

Synthesis of 2-chloro-4,5-difluorobenzoic acid

This synthesis is performed in three steps starting from o-difluorobenzene.

Step 1: Synthesis of 3,4-Difluorochlorobenzene

-

Reaction: Chlorination of o-difluorobenzene.

-

Procedure: To a mixture of o-difluorobenzene (114 g, 1.0 mol) and iron(III) chloride (2.0 g, 12 mmol), chlorine gas (56.8 g, 0.8 mol) is bubbled at 50°C over a period of 3 hours. The reaction mixture is then washed with water (3 x 200 mL) and dried over magnesium sulfate. The crude product is purified by distillation through a 15 cm column of glass beads.

-

Yield: 134 g (90%) of a colorless oil.

Step 2: Synthesis of 2-Chloro-4,5-difluoroacetophenone

-

Reaction: Friedel-Crafts acylation of 3,4-difluorochlorobenzene.

-

Procedure: A mixture of 3,4-difluorochlorobenzene (134 g, 0.9 mol) and aluminum chloride (133.3 g, 1.0 mol) is stirred while acetyl chloride (78.5 g, 1.0 mol) is added dropwise, maintaining the temperature below 30°C. The mixture is then stirred at room temperature for 5 hours and subsequently poured into a mixture of ice (500 g) and concentrated hydrochloric acid (100 mL). The organic layer is separated, and the aqueous layer is extracted with dichloromethane (2 x 150 mL). The combined organic layers are washed with water, dried over magnesium sulfate, and the solvent is removed under reduced pressure. The residue is distilled to give the product.

-

Yield: 143.2 g (75%) of a colorless oil.

Step 3: Synthesis of 2-Chloro-4,5-difluorobenzoic acid

-

Reaction: Oxidation of 2-Chloro-4,5-difluoroacetophenone.

-

Procedure: 2-Chloro-4,5-difluoroacetophenone (143 g, 0.75 mol) is added to a solution of sodium hypochlorite (prepared from 120 g of sodium hydroxide in 500 mL of water and 106.5 g of chlorine gas). The mixture is heated at 60°C for 2 hours with stirring. After cooling, the excess sodium hypochlorite is destroyed by adding a solution of sodium bisulfite. The solution is then acidified with concentrated hydrochloric acid to precipitate the product. The solid is collected by filtration, washed with cold water, and dried.

-

Yield: 115.5 g (80%) of a white solid.

Synthesis of Methyl 2-chloro-4,5-difluorobenzoate

-

Reaction: Fischer esterification of 2-chloro-4,5-difluorobenzoic acid.

-

Procedure: In a round-bottom flask equipped with a reflux condenser, 2-chloro-4,5-difluorobenzoic acid (10.0 g, 51.9 mmol) is dissolved in methanol (100 mL). Concentrated sulfuric acid (1.0 mL) is carefully added. The mixture is heated to reflux and maintained at this temperature for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography. After completion, the mixture is cooled to room temperature, and the excess methanol is removed under reduced pressure. The residue is dissolved in diethyl ether (150 mL) and washed successively with water (50 mL), a saturated aqueous solution of sodium bicarbonate (2 x 50 mL), and brine (50 mL). The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the final product.

-

Expected Yield: Based on typical Fischer esterification yields for substituted benzoic acids, a yield of 85-95% can be expected.

Caption: Experimental workflow for the esterification of 2-chloro-4,5-difluorobenzoic acid.

Data Presentation

Reactant and Product Data

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role |

| o-Difluorobenzene | C₆H₄F₂ | 114.09 | Starting Material |

| 3,4-Difluorochlorobenzene | C₆H₃ClF₂ | 148.54 | Intermediate |

| 2-Chloro-4,5-difluoroacetophenone | C₈H₅ClF₂O | 190.57 | Intermediate |

| 2-Chloro-4,5-difluorobenzoic acid | C₇H₃ClF₂O₂ | 192.55 | Precursor |

| Methyl 2-chloro-4,5-difluorobenzoate | C₈H₅ClF₂O₂ | 206.57 | Final Product |

Reaction Conditions and Yields

| Reaction Step | Key Reagents | Solvent | Temperature (°C) | Duration (h) | Yield (%) |

| Chlorination | Cl₂, FeCl₃ | None | 50 | 3 | 90 |

| Friedel-Crafts Acylation | Acetyl chloride, AlCl₃ | None | < 30 then RT | 5 | 75 |

| Oxidation | NaOCl | Water | 60 | 2 | 80 |

| Esterification | Methanol, H₂SO₄ (cat.) | Methanol | Reflux (~65) | 4-6 | 85-95 (est.) |

Physical and Spectroscopic Data for Methyl 2-chloro-4,5-difluorobenzoate

| Property | Value |

| Physical State | Colorless to pale yellow liquid or solid[1] |

| Boiling Point | Predicted: ~220-240 °C at 760 mmHg |

| Solubility | Soluble in organic solvents like ethanol and acetone; limited solubility in water[1]. |

| ¹H NMR (predicted) | δ (ppm): ~7.5-7.8 (m, 2H, Ar-H), ~3.9 (s, 3H, -OCH₃) |

| ¹³C NMR (predicted) | δ (ppm): ~164 (C=O), ~150-155 (C-F), ~120-135 (Ar-C), ~53 (-OCH₃) |

| IR (predicted) | ν (cm⁻¹): ~1730 (C=O stretch), ~1250-1300 (C-O stretch), ~1100-1200 (C-F stretch) |

| Mass Spec (predicted) | m/z: 206 (M⁺), 175 (M⁺ - OCH₃) |

Note: Predicted spectroscopic data is based on the analysis of similar structures and general principles of NMR, IR, and MS spectroscopy.

Conclusion

This guide outlines a reliable and high-yielding synthetic route to Methyl 2-chloro-4,5-difluorobenzoate. The procedures detailed are suitable for laboratory-scale synthesis and provide a solid foundation for researchers and professionals in the fields of drug discovery and agrochemical development. The provided data tables and workflow diagrams offer a clear and concise summary of the key aspects of this synthesis.

References

A Technical Guide to Methyl 2-chloro-4,5-difluorobenzoate: Availability, Synthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 2-chloro-4,5-difluorobenzoate, a key building block in the synthesis of various pharmaceutical compounds. This document details commercially available suppliers, outlines a viable synthetic pathway, and provides insights into its analytical characterization.

Commercial Availability and Suppliers

Methyl 2-chloro-4,5-difluorobenzoate (CAS No: 186494-12-8) is available from a range of chemical suppliers. The availability, purity, and pricing can vary, and it is recommended to contact the suppliers directly for the most current information. The following table summarizes a selection of potential suppliers and their offerings.

| Supplier | Product Name | CAS Number | Purity | Available Quantities | Price (EUR) |

| CymitQuimica | Benzoic acid, 2-chloro-4,5-difluoro-, Methyl ester | 186494-12-8 | Not Specified | 100mg, 250mg, 1g, 5g, 25g | 24.00 (100mg) - 211.00 (25g)[1] |

| CymitQuimica | 2-Chloro-4,5-difluorobenzoic acid, methyl ester | 186494-12-8 | Not Specified | 1g, 5g, 25g | 32.00 (1g) - 282.00 (25g)[1] |

| BLD Pharm | Methyl 2-chloro-4,5-difluorobenzoate | 186494-12-8 | Not Specified | Inquire | Inquire |

Note: Pricing and availability are subject to change. It is advisable to confirm the details with the respective suppliers.

Synthesis of Methyl 2-chloro-4,5-difluorobenzoate

Experimental Protocol: Synthesis of 2-chloro-4,5-difluorobenzoic acid

The synthesis of 2-chloro-4,5-difluorobenzoic acid is a multi-step process that begins with 3,4-difluoroaniline. The following is a summary of the key steps as described in US Patent 4,833,270 A.

-

Preparation of N-(3,4-difluorophenyl)-2-(hydroxyimino)acetamide: 3,4-difluoroaniline is reacted with hydroxylamine hydrochloride in an aqueous acidic solution, followed by treatment with an aqueous solution of chloral hydrate and sodium sulfate at reflux.

-

Synthesis of 5,6-difluoro-1H-indole-2,3-dione: The N-(3,4-difluorophenyl)-2-(hydroxyimino)acetamide is then reacted with concentrated sulfuric acid with heating.

-

Formation of 2-amino-4,5-difluorobenzoic acid: The resulting dione is dissolved in an aqueous base, treated with hydrogen peroxide and heat, followed by cooling and acidification.

-

Synthesis of 2-chloro-4,5-difluorobenzoic acid: The 2-amino-4,5-difluorobenzoic acid is reacted with anhydrous copper(II) chloride and t-butyl nitrite in anhydrous acetonitrile. The reaction mixture is then added to a dilute mineral acid to yield the desired product.

Experimental Protocol: Esterification of 2-chloro-4,5-difluorobenzoic acid

Once 2-chloro-4,5-difluorobenzoic acid is obtained, it can be converted to Methyl 2-chloro-4,5-difluorobenzoate via standard esterification procedures. A general method involves reacting the carboxylic acid with methanol in the presence of an acid catalyst.

-

Reaction Setup: Dissolve 2-chloro-4,5-difluorobenzoic acid in an excess of methanol.

-

Catalyst Addition: Add a catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid.

-

Reaction Conditions: Heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture and remove the excess methanol under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure Methyl 2-chloro-4,5-difluorobenzoate.

Analytical Characterization

The identity and purity of Methyl 2-chloro-4,5-difluorobenzoate are typically confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC). While specific spectral data for this exact compound is not widely published, analogous compounds can provide an indication of expected results.

-

NMR Spectroscopy: Both ¹H and ¹³C NMR would be used to confirm the structure. The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons and the methyl ester protons. The ¹³C NMR would show distinct signals for each carbon atom in the molecule.

-

HPLC Analysis: HPLC is a crucial technique for determining the purity of the compound. A reversed-phase column with a mobile phase consisting of a mixture of acetonitrile and water with a small amount of acid (e.g., formic or phosphoric acid) is a common starting point for method development.

Visualizing the Workflow

To aid in the understanding of the processes involved, the following diagrams illustrate the synthesis pathway and a typical supplier selection workflow.

Caption: Synthetic pathway for Methyl 2-chloro-4,5-difluorobenzoate.

Caption: A logical workflow for supplier selection.

References

An In-depth Technical Guide to the Spectroscopic Data of Methyl 2-chloro-4,5-difluorobenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for Methyl 2-chloro-4,5-difluorobenzoate (CAS No. 128800-36-2). Due to the limited availability of experimental spectra in the public domain, this document focuses on predicted data to aid in the structural elucidation and characterization of this compound. Detailed, generalized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Gas Chromatography-Mass Spectrometry (GC-MS) data are also presented.

Methyl 2-chloro-4,5-difluorobenzoate is an organic compound with a benzoate moiety featuring chloro and fluoro substitutions on the benzene ring.[1] These halogen atoms significantly influence the compound's chemical properties, such as its reactivity and polarity.[1] It is often utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1]

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for Methyl 2-chloro-4,5-difluorobenzoate. This data is computationally generated and should be used as a reference for the identification and characterization of the compound.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |

| ~3.9 | Singlet | - | -OCH₃ |

| ~7.4 | Doublet of Doublets | J ≈ 8, 10 | Ar-H |

| ~7.8 | Doublet of Doublets | J ≈ 8, 10 | Ar-H |

Note: Predicted chemical shifts and coupling constants for the aromatic protons are approximate and will be influenced by the specific deuterated solvent used.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (ppm) | Assignment |

| ~52 | -OCH₃ |

| ~115-125 | Ar-C |

| ~145-155 (d, JC-F) | Ar-C-F |

| ~165 | C=O |

Note: The chemical shifts for the aromatic carbons will be split due to coupling with fluorine atoms (d = doublet). The exact chemical shifts and C-F coupling constants are best determined experimentally.

Table 3: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3000-3100 | Medium | C-H stretch (aromatic) |

| ~2950 | Medium | C-H stretch (methyl) |

| ~1730 | Strong | C=O stretch (ester) |

| ~1600, 1480 | Medium-Strong | C=C stretch (aromatic) |

| ~1250 | Strong | C-O stretch (ester) |

| ~1100-1200 | Strong | C-F stretch |

| ~700-800 | Strong | C-Cl stretch |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Relative Intensity (%) | Assignment |

| 206/208 | High | [M]⁺ (Molecular ion, showing isotopic pattern for Cl) |

| 175/177 | Medium | [M - OCH₃]⁺ |

| 147/149 | Medium | [M - COOCH₃]⁺ |

| 123 | Low | [C₆H₂F₂Cl]⁺ |

Note: The mass spectrum is predicted to show a characteristic isotopic pattern for a molecule containing one chlorine atom (approximately 3:1 ratio for the M and M+2 peaks).

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a small organic molecule like Methyl 2-chloro-4,5-difluorobenzoate. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

-

Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to a standard 5 mm NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

2. Data Acquisition (¹H NMR):

-

The instrument is typically a 400 MHz or 500 MHz spectrometer.[2]

-

A standard one-pulse sequence is used.

-

Key parameters to set include the spectral width (e.g., -2 to 12 ppm), acquisition time (e.g., 2-4 seconds), and relaxation delay (e.g., 1-5 seconds).

-

The number of scans can range from 8 to 64, depending on the sample concentration.

3. Data Acquisition (¹³C NMR):

-

The same sample and instrument can be used.

-

A proton-decoupled pulse sequence is typically employed to simplify the spectrum to singlets for each unique carbon.

-

The spectral width is larger than for ¹H NMR (e.g., 0 to 220 ppm).[3]

-

Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer total experiment time are required.

Fourier-Transform Infrared (FT-IR) Spectroscopy

1. Sample Preparation (for a liquid sample):

-

Ensure the ATR (Attenuated Total Reflectance) crystal or salt plates (e.g., NaCl, KBr) are clean.[4]

-

For the ATR method, place a single drop of the neat liquid sample directly onto the crystal.[4]

-

For the transmission method, place a drop of the liquid on one salt plate and carefully place a second plate on top to create a thin film.[5]

2. Data Acquisition:

-

Record a background spectrum of the clean, empty accessory (ATR crystal or salt plates).

-

Place the prepared sample in the instrument's sample compartment.

-

Acquire the sample spectrum over a typical range for organic compounds, such as 4000-400 cm⁻¹.[6]

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.[6]

-

The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

Gas Chromatography-Mass Spectrometry (GC-MS)

1. Sample Preparation:

-

Prepare a dilute solution of the sample (e.g., ~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Transfer the solution to a GC vial.

2. Instrumental Parameters:

-

Gas Chromatograph (GC):

-

Injector: Set to a temperature that ensures rapid vaporization of the sample without thermal degradation (e.g., 250 °C).

-

Column: A common choice is a nonpolar or medium-polarity capillary column (e.g., 30 m length, 0.25 mm internal diameter, 0.25 µm film thickness).

-

Carrier Gas: Helium is typically used with a constant flow rate (e.g., 1 mL/min).[7]

-

Oven Temperature Program: A temperature gradient is used to separate compounds with different boiling points. A typical program might start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

-

-

Mass Spectrometer (MS):

-

Ionization Mode: Electron Ionization (EI) is common for routine analysis, typically at 70 eV.

-

Mass Analyzer: A quadrupole or ion trap analyzer is frequently used.

-

Scan Range: The mass-to-charge ratio (m/z) is scanned over a range relevant to the expected molecular weight and fragments (e.g., m/z 40-400).

-

Solvent Delay: A solvent delay is set to prevent the large solvent peak from entering and saturating the detector.[8]

-

Visualization of Spectroscopic Workflow and Data Relationships

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical connections between the different techniques.

References

- 1. CAS 128800-36-2: methyl 2-chloro-4,5-difluorobenzoate [cymitquimica.com]

- 2. rsc.org [rsc.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. drawellanalytical.com [drawellanalytical.com]

- 5. researchgate.net [researchgate.net]

- 6. drawellanalytical.com [drawellanalytical.com]

- 7. ucl.ac.uk [ucl.ac.uk]

- 8. chem.libretexts.org [chem.libretexts.org]

The Synthetic Versatility of Methyl 2-chloro-4,5-difluorobenzoate: A Technical Primer for Advanced Organic Synthesis

Introduction: Methyl 2-chloro-4,5-difluorobenzoate is a halogenated aromatic compound of significant interest in the fields of medicinal chemistry and drug development. Its chemical structure, featuring an electron-deficient benzene ring substituted with two fluorine atoms, a chlorine atom, and a methyl ester group, makes it a versatile synthon for the construction of complex molecular architectures.[1] The presence and arrangement of these functional groups impart a unique reactivity profile, rendering it a valuable precursor for the synthesis of pharmacologically active molecules, most notably fluoroquinolone antibiotics. This technical guide provides an in-depth analysis of the core reactivity of Methyl 2-chloro-4,5-difluorobenzoate, with a focus on its application in key organic transformations.

Core Reactivity and Electronic Profile

The reactivity of the aromatic core of Methyl 2-chloro-4,5-difluorobenzoate is dominated by the strong electron-withdrawing effects of the two fluorine atoms and the chlorine atom. This inductive pull of electrons significantly reduces the electron density of the benzene ring, making it susceptible to nucleophilic attack. Consequently, the primary mode of reaction for this substrate is nucleophilic aromatic substitution (SNAr). The chlorine atom at the C2 position is the most probable leaving group in such reactions, activated by the ortho and para fluorine atoms.

Furthermore, the chloro-substituent provides a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds. The methyl ester group can undergo hydrolysis to the corresponding carboxylic acid, which is a key step in the synthesis of many quinolone antibiotics.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a cornerstone reaction for the functionalization of Methyl 2-chloro-4,5-difluorobenzoate. The electron-deficient nature of the aromatic ring facilitates the addition of a nucleophile to form a resonance-stabilized intermediate, known as a Meisenheimer complex, followed by the elimination of the chloride leaving group to restore aromaticity.

A generalized mechanism for the Nucleophilic Aromatic Substitution (SNAr) reaction.

Representative Experimental Protocol: N-Arylation with Piperazine

This protocol describes a general procedure for the nucleophilic aromatic substitution of the chloro group in Methyl 2-chloro-4,5-difluorobenzoate with a piperazine derivative, a common step in the synthesis of fluoroquinolone antibiotics.

Materials:

-

Methyl 2-chloro-4,5-difluorobenzoate (1.0 eq)

-

Substituted Piperazine (1.2 eq)

-

Potassium Carbonate (K₂CO₃) (2.0 eq)

-

Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a dry round-bottom flask, add Methyl 2-chloro-4,5-difluorobenzoate, the substituted piperazine, and potassium carbonate.

-

Add a suitable solvent such as DMSO or DMF.

-

Heat the reaction mixture to 80-120 °C and stir until the reaction is complete (monitor by TLC or LC-MS).

-

Cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel.

| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Phenyl-piperazine | - | Toluene | Reflux | 2-6 | 72 |

| 4-Hydroxy-phenyl-piperazine | - | Chlorobenzene | Reflux | Overnight | 37 |

Note: The data in this table is representative of SNAr reactions on similar fluorinated aromatic systems and specific yields with Methyl 2-chloro-4,5-difluorobenzoate may vary.[2]

Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura Reaction

The chloro-substituent at the C2 position can also participate in palladium-catalyzed cross-coupling reactions, allowing for the formation of C-C bonds. The Suzuki-Miyaura coupling, which utilizes an organoboron reagent, is a powerful tool for the synthesis of biaryl compounds.

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Experimental Protocol: Suzuki-Miyaura Coupling

The following is a general procedure for the Suzuki-Miyaura coupling of an aryl chloride with an arylboronic acid. Optimization of the catalyst, ligand, base, and solvent is often necessary for specific substrates.

Materials:

-

Methyl 2-chloro-4,5-difluorobenzoate (1.0 eq)

-

Arylboronic acid (1.2-1.5 eq)

-

Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄) (1-5 mol%)

-

Ligand (e.g., SPhos, XPhos) (if required)

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 eq)

-

Anhydrous, degassed solvent (e.g., Toluene, Dioxane, DMF, with or without water)

Procedure:

-

To a flame-dried Schlenk flask, add Methyl 2-chloro-4,5-difluorobenzoate, the arylboronic acid, the palladium catalyst, ligand (if used), and the base.

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add the degassed solvent via syringe.

-

Heat the reaction mixture to 80-120 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by column chromatography.

| Catalyst / Ligand | Base | Solvent | Temperature (°C) |

| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 |

| Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 110 |

| Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 80 |

This table presents typical conditions for Suzuki-Miyaura couplings of aryl chlorides and may serve as a starting point for optimization.

Application in the Synthesis of Fluoroquinolone Antibiotics

A primary application of Methyl 2-chloro-4,5-difluorobenzoate and its derivatives is in the synthesis of fluoroquinolone antibiotics. The core structure of these potent antibacterial agents is often assembled through a sequence of reactions that includes nucleophilic substitution and cyclization.

A representative workflow for the synthesis of a fluoroquinolone core structure.

Detailed Experimental Protocol: Synthesis of a Quinolone Core

The following protocol is adapted from a known synthesis of a fluoroquinolone precursor, starting from the corresponding benzoic acid.

Step 1: Synthesis of Ethyl 2-(2-chloro-4,5-difluorobenzoyl)acetate

-

React 2-chloro-4,5-difluorobenzoic acid with a malonic ester derivative in the presence of a suitable coupling agent to form the corresponding benzoylmalonate.

-

Subject the benzoylmalonate to hydrolysis and decarboxylation, typically by heating in the presence of an acid catalyst, to yield the β-keto ester.

Step 2: Synthesis of Ethyl 2-(2-chloro-4,5-difluorobenzoyl)-3-ethoxyacrylate

-

A solution of ethyl 2-(2-chloro-4,5-difluorobenzoyl)acetate and triethyl orthoformate in acetic anhydride is heated at approximately 150 °C for 2 hours.

-

The reaction mixture is then evaporated to dryness to yield the desired enol ether.

Step 3: Synthesis of Ethyl 2-(2-chloro-4,5-difluorobenzoyl)-3-(cyclopropylamino)acrylate

-

To a solution of the enol ether from the previous step in ethanol, cyclopropylamine is added dropwise.

-

The solution is stirred for 1 hour at room temperature.

-

The solvent is evaporated, and the residue is crystallized from a suitable solvent like hexane.

Step 4: Synthesis of Ethyl 1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate

-

The product from Step 3 is dissolved in a dry aprotic solvent such as dimethylformamide (DMF).

-

A strong base, such as sodium hydride, is added portion-wise under an inert atmosphere.

-

The mixture is heated to facilitate the intramolecular cyclization.

-

After completion of the reaction, the mixture is worked up by pouring into ice water and acidifying to precipitate the product.

Methyl 2-chloro-4,5-difluorobenzoate is a highly valuable and reactive building block in organic synthesis. Its electron-deficient aromatic ring is primed for nucleophilic aromatic substitution, while the chloro-substituent allows for palladium-catalyzed cross-coupling reactions. These distinct modes of reactivity, coupled with the potential for modification of the ester group, provide chemists with a powerful tool for the synthesis of complex molecules, particularly in the realm of drug discovery and development. A thorough understanding of its reactivity is key to leveraging its full synthetic potential.

References

Technical Guide: Solubility Profile of Methyl 2-chloro-4,5-difluorobenzoate

Abstract

Introduction

Methyl 2-chloro-4,5-difluorobenzoate is a halogenated aromatic ester. Its chemical structure, featuring a benzene ring substituted with a methyl ester group, a chlorine atom, and two fluorine atoms, dictates its physicochemical properties, including solubility. The electron-withdrawing nature of the halogen substituents and the presence of the ester group create a molecule of moderate polarity. Understanding its solubility is crucial for reaction kinetics, purification processes like crystallization, and formulation development in pharmaceutical and agrochemical research.

Solubility Data

A comprehensive search of scientific databases, chemical supplier specifications, and safety data sheets did not yield specific quantitative solubility data (e.g., in g/L or mol/L) for Methyl 2-chloro-4,5-difluorobenzoate. The information available is qualitative in nature.

Table 1: Qualitative Solubility of Methyl 2-chloro-4,5-difluorobenzoate

| Solvent Class | Common Solvents | Observed Solubility |

| Polar Aprotic | Acetone | Soluble[1] |

| Polar Protic | Ethanol | Soluble[1] |

| Polar Protic | Water | Limited to very slight solubility[1] |

| Non-polar | Hexane, Toluene | Expected to be soluble based on the principle of "like dissolves like," as the large aromatic and halogenated structure provides significant non-polar character.[2][3][4] |

Structural Rationale: The solubility behavior is consistent with the molecule's structure. The large, non-polar benzene ring and halogen atoms favor solubility in organic solvents.[2][3] The polar methyl ester group allows for some interaction with polar solvents, but it is not sufficient to overcome the hydrophobic nature of the rest of the molecule to grant significant solubility in water.[1][5]

Experimental Protocol for Solubility Determination

To obtain quantitative data, the Shake-Flask Method is a reliable and widely accepted thermodynamic approach.[6][7][8] The following protocol describes a standardized procedure for determining the solubility of a compound like Methyl 2-chloro-4,5-difluorobenzoate in a given solvent.

Objective: To determine the saturation concentration of the solute in a specific solvent at a controlled temperature.

Materials:

-

Methyl 2-chloro-4,5-difluorobenzoate (solid powder)

-

Solvent of interest (e.g., ethanol, acetone, water)

-

Analytical balance

-

Scintillation vials or flasks with tight-sealing caps

-

Orbital shaker with temperature control (incubator shaker)

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for concentration analysis

Procedure:

-

Preparation: Add an excess amount of Methyl 2-chloro-4,5-difluorobenzoate to a series of flasks. An amount that ensures a solid phase remains after equilibration is crucial.

-

Solvent Addition: Add a precise volume of the chosen solvent to each flask.

-

Equilibration: Seal the flasks tightly and place them in an incubator shaker set to a constant temperature (e.g., 25 °C). Agitate the flasks for a predetermined period (typically 24 to 72 hours) to ensure the solution reaches thermodynamic equilibrium.[6][7]

-

Phase Separation: After equilibration, allow the flasks to stand undisturbed in the temperature-controlled environment for at least 24 hours to allow undissolved solid to settle.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant using a syringe. To ensure no solid particulates are transferred, immediately pass the solution through a syringe filter into a clean vial.

-

Dilution: Accurately dilute the filtered saturate solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Quantification: Analyze the concentration of the diluted sample using a pre-calibrated HPLC or UV-Vis spectrophotometer.

-

Calculation: Calculate the original solubility by multiplying the measured concentration of the diluted sample by the dilution factor. The result is typically expressed in mg/mL, g/L, or mol/L.

Visualization of Experimental Workflow

The logical flow of the shake-flask method for solubility determination can be visualized as follows.

Caption: A diagram illustrating the standard steps of the shake-flask method for solubility measurement.

Conclusion

While quantitative solubility data for Methyl 2-chloro-4,5-difluorobenzoate remains to be published, its molecular structure suggests good solubility in common organic solvents and poor solubility in aqueous media. For researchers requiring precise values for process optimization or modeling, the detailed shake-flask protocol provided in this guide offers a robust method for experimental determination. The successful application of this compound in synthesis and development will rely on such empirical measurements to overcome the current data gap.

References

- 1. CAS 128800-36-2: methyl 2-chloro-4,5-difluorobenzoate [cymitquimica.com]

- 2. quora.com [quora.com]

- 3. CK12-Foundation [flexbooks.ck12.org]

- 4. Khan Academy [khanacademy.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. Prediction of aqueous solubility of organic compounds using a quantitative structure-property relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]

Methyl 2-chloro-4,5-difluorobenzoate: A Technical Guide to Safe Handling for Research and Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and handling protocols for Methyl 2-chloro-4,5-difluorobenzoate. The information is intended to support researchers, scientists, and professionals in drug development in the safe management of this compound in a laboratory setting. This document outlines the known hazards, exposure control measures, and emergency procedures.

Chemical and Physical Properties

Methyl 2-chloro-4,5-difluorobenzoate is an organic compound utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its halogenated aromatic structure dictates its chemical reactivity and physical characteristics.[1] While detailed experimental data is not uniformly available, the following table summarizes its key properties.

| Property | Value | Source |

| Chemical Formula | C₈H₅ClF₂O₂ | [1] |

| Molecular Weight | 206.57 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid or solid | [1] |

| Solubility | Soluble in organic solvents (e.g., ethanol, acetone); limited solubility in water | [1] |

Hazard Identification and Classification

Methyl 2-chloro-4,5-difluorobenzoate is classified as a hazardous substance. The primary hazards are skin, eye, and respiratory irritation.[2][3]

GHS Hazard Statements:

Hazard Pictogram:

-

GHS07 (Exclamation Mark)[6]

Experimental Protocols: Safe Handling and Storage

Adherence to strict laboratory protocols is essential to minimize exposure and ensure safety.

Handling Procedures

-

Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood.[2][3]

-

Personal Contact: Avoid all personal contact, including inhalation of dust or fumes.[2] Do not allow the material to come into contact with exposed food or utensils.[2]

-

Hygiene: Do not eat, drink, or smoke when handling.[2] Wash hands and any exposed skin thoroughly after handling.[2][3][5][7] Contaminated work clothes should be laundered separately before reuse.[2][3]

Storage Conditions

-

Container: Keep the container tightly closed and securely sealed when not in use.[2][3][5][7]

-

Environment: Store in a cool, dry, and well-ventilated place.[3] The substance should be stored locked up.[2][7]

-

Incompatible Materials: Avoid contact with strong oxidizing agents.[3][8]

Exposure Controls and Personal Protective Equipment (PPE)

Engineering controls and appropriate PPE are critical for safe handling.

| Control | Specification |

| Engineering Controls | A closed system or local exhaust ventilation is recommended. Safety showers and eye wash stations should be readily accessible.[3] |

| Eye/Face Protection | Wear chemical safety goggles and, where there is a splash potential, a face shield. Adhere to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[8][9] |

| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[2][3][8][9] |

| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator. A respirator with a filter for organic gases and vapors (Type A, Brown, conforming to EN14387) is recommended. |

The following diagram illustrates the workflow for selecting the appropriate level of Personal Protective Equipment.

Emergency Procedures

Immediate and appropriate action is crucial in the event of an emergency.

First Aid Measures

| Exposure Route | First Aid Protocol |

| Eye Contact | Immediately wash out with fresh running water for several minutes, holding the eyelids open.[2] Remove contact lenses if present and easy to do.[2][3] Continue rinsing.[2][3] Seek medical attention if irritation persists.[2][3] |

| Skin Contact | Remove all contaminated clothing.[3][10] Flush skin and hair with running water and soap if available.[2][10] Seek medical attention if skin irritation occurs.[2][3] |

| Inhalation | Remove the person to fresh air and keep them comfortable for breathing.[2][3][10] If you feel unwell, call a POISON CENTER or doctor.[2][3] |

| Ingestion | Rinse mouth with water and then drink plenty of water.[3][7] Do not induce vomiting. Seek medical advice.[2][3] |

Fire-Fighting Measures

-

Extinguishing Media: Use extinguishing media suitable for the surrounding area. There are no restrictions on the type of extinguisher that may be used.[2] This can include water, foam, carbon dioxide, or dry powder.[11]

-

Hazards: The compound is not considered a significant fire risk, but containers may burn.[2] It may emit corrosive fumes in a fire.[2]

-

Firefighter Protection: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[7][11] Cool fire-exposed containers with a water spray from a protected location.[2]

Accidental Release Measures

-

Cleanup: Clean up all spills immediately.[2] For dry spills, use dry cleanup procedures and avoid generating dust.[2] For wet spills, use an inert absorbent material.[7]

-

Containment: Prevent spillage from entering drains or waterways.[2][3]

-

Personal Precautions: Wear appropriate protective clothing, gloves, safety glasses, and a dust respirator.[2] Ensure adequate ventilation.[3]

The following diagram outlines the logical steps for responding to an accidental spill.

Toxicological and Ecological Information

-

Ecological Information: This substance may be toxic to aquatic organisms and could cause long-term adverse effects in the aquatic environment.[8][11] Do not empty into drains or allow the product to enter surface water.[3][7][8]

Disposal Considerations

Dispose of contents and containers in accordance with local, regional, and national regulations.[2] Waste should be sent to an approved waste disposal plant.[5][7]

References

- 1. CAS 128800-36-2: methyl 2-chloro-4,5-difluorobenzoate [cymitquimica.com]

- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 3. tcichemicals.com [tcichemicals.com]

- 4. Methyl 4-chloro-2-fluorobenzoate | C8H6ClFO2 | CID 2759832 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. Methyl 2-chloro-4-fluorobenzoate | 85953-29-3 [sigmaaldrich.cn]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. americanchemistry.com [americanchemistry.com]

- 10. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 11. sigmaaldrich.com [sigmaaldrich.com]

The Versatile Building Block: Methyl 2-chloro-4,5-difluorobenzoate in Modern Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-chloro-4,5-difluorobenzoate is a halogenated aromatic compound that has emerged as a crucial intermediate in the synthesis of a variety of complex organic molecules. Its unique substitution pattern, featuring both chloro and fluoro groups on the benzene ring, imparts specific reactivity that makes it a valuable precursor in medicinal chemistry and materials science. This technical guide explores the potential applications of Methyl 2-chloro-4,5-difluorobenzoate in research, with a particular focus on its role in the development of novel therapeutic agents. This document provides a comprehensive overview of its synthetic utility, including detailed experimental protocols and a summary of relevant quantitative data.

Core Applications in Medicinal Chemistry

The primary application of Methyl 2-chloro-4,5-difluorobenzoate lies in its use as a starting material for the synthesis of quinolone antibiotics. The fluoroquinolone class of antibacterials is renowned for its broad-spectrum activity and clinical efficacy. The presence of fluorine atoms at the C-6 and C-7 positions of the quinolone ring is a key determinant of their potent antibacterial properties. Methyl 2-chloro-4,5-difluorobenzoate serves as a key building block for introducing the desired difluoro-substitution pattern onto the core quinolone scaffold.

A pivotal application is in the synthesis of 1-cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid, a central intermediate for numerous fluoroquinolone drugs.[1] The synthetic pathway, starting from the corresponding carboxylic acid, 2-chloro-4,5-difluorobenzoic acid, highlights the utility of this substitution pattern.

Synthetic Pathway for Quinolone Core Synthesis

The following diagram illustrates the synthetic workflow for the preparation of a key quinolone intermediate starting from 2-chloro-4,5-difluorobenzoic acid, the parent acid of Methyl 2-chloro-4,5-difluorobenzoate.

Experimental Protocols

The following are detailed methodologies for key steps in the synthesis of the quinolone intermediate, adapted from established procedures.[1]

Protocol 1: Synthesis of 2-chloro-4,5-difluorobenzoyl chloride

-

Reaction Setup: To a solution of 2-chloro-4,5-difluorobenzoic acid (1 equivalent) in dry acetonitrile, add a catalytic amount of dimethylformamide (DMF).

-

Addition of Reagent: Slowly add oxalyl chloride (1.2 equivalents) to the solution under an inert atmosphere (e.g., nitrogen).

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 30 minutes. The reaction progress can be monitored by the cessation of gas evolution.

-

Work-up: Evaporate the solvent under reduced pressure. Add toluene to the residue and evaporate again to remove any remaining oxalyl chloride, yielding the crude acid chloride as an oil.

Protocol 2: Synthesis of Diethyl (2-chloro-4,5-difluorobenzoyl)malonate

-

Preparation of Magnesium Diethylmalonate: In a separate flask, react magnesium turnings (1.1 equivalents) with a solution of diethyl malonate (1 equivalent) in a mixture of ethanol and diethyl ether under an inert atmosphere. Reflux the suspension until all the magnesium has dissolved.

-

Acylation: Cool the solution of magnesium diethylmalonate to -5 to -10 °C. Slowly add a solution of 2-chloro-4,5-difluorobenzoyl chloride (1 equivalent) in anhydrous diethyl ether.

-

Quenching: After the addition is complete, stir the reaction mixture for 1 hour at 0 to -5 °C and then allow it to warm to room temperature overnight. Quench the reaction by adding a mixture of ice water and sulfuric acid.

-

Extraction and Purification: Extract the aqueous layer with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Protocol 3: Cyclization to form Ethyl 1-cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylate

-

Preparation: Prepare a suspension of sodium hydride (1.1 equivalents, 50% in oil, washed with hexane) in dry dimethylformamide (DMF) under a nitrogen atmosphere.

-

Addition of Precursor: Add a solution of ethyl 2-chloro-α-[(cyclopropylamino)methylene]-4,5-difluoro-β-oxobenzenepropanoate (1 equivalent) in DMF to the sodium hydride suspension.

-

Reaction: Stir the reaction mixture at room temperature for 30 minutes, and then heat to 100 °C for 30 minutes.

-

Work-up and Purification: After cooling, evaporate the DMF to dryness. Slurry the residue in water and collect the solid by filtration. Crystallize the solid from methanol to yield the desired quinolone ester.

Quantitative Data

| Compound Class | Target Organism | Typical MIC Range (µg/mL) |

| Fluoroquinolones | Gram-positive bacteria (e.g., S. aureus) | 0.1 - 10 |

| Fluoroquinolones | Gram-negative bacteria (e.g., E. coli) | 0.01 - 5 |

Signaling Pathway Inhibition by Fluoroquinolones

Fluoroquinolone antibiotics exert their antibacterial effects by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication, repair, and recombination.

Conclusion

Methyl 2-chloro-4,5-difluorobenzoate is a highly valuable and versatile building block in synthetic organic chemistry, particularly for the construction of fluoroquinolone antibiotics. Its strategic placement of halogen atoms allows for the efficient synthesis of the core quinolone structure with the desired fluorine substitution pattern crucial for potent antibacterial activity. The detailed synthetic protocols and understanding of the mechanism of action of the resulting compounds provide a solid foundation for researchers and drug development professionals to explore the full potential of this important chemical intermediate in the quest for new and effective therapeutic agents.

References

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling Reaction of Methyl 2-chloro-4,5-difluorobenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile palladium-catalyzed reaction for the formation of carbon-carbon bonds.[1] This methodology is of paramount importance in the synthesis of biaryl and heteroaryl compounds, which are common structural motifs in pharmaceuticals, agrochemicals, and advanced materials. Methyl 2-chloro-4,5-difluorobenzoate is a valuable building block, as the resulting 4,5-difluoro-[1,1'-biphenyl]-2-carboxylate derivatives are key intermediates in various fields of chemical research. The electron-withdrawing nature of the fluorine atoms and the ester group activates the aryl chloride bond towards oxidative addition to the palladium catalyst, making this substrate generally well-suited for Suzuki coupling reactions.

This document provides detailed application notes and protocols for the Suzuki coupling of Methyl 2-chloro-4,5-difluorobenzoate with various boronic acids. It includes recommended reaction conditions, a summary of expected outcomes based on structurally similar compounds, and detailed experimental procedures.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura coupling reaction involves three fundamental steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of Methyl 2-chloro-4,5-difluorobenzoate to form a Pd(II) complex.

-

Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, replacing the chloride.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product, regenerating the catalytically active Pd(0) species.

A diagram of the Suzuki-Miyaura catalytic cycle is presented below.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Data Presentation: Representative Reaction Conditions and Yields

| Boronic Acid Partner | Electronic Nature | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Phenylboronic acid | Neutral | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 16 | >90 |

| 4-Methoxyphenylboronic acid | Electron-donating | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane/H₂O | 110 | 18 | ~85-95 |

| 4-Methylphenylboronic acid | Electron-donating | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 90 | 12 | ~90 |

| 3-Chlorophenylboronic acid | Electron-withdrawing | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 16 | >95 |

| 4-Acetylphenylboronic acid | Electron-withdrawing | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | Dioxane | 100 | 12 | >95 |

| 2-Thiopheneboronic acid | Heteroaryl | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane | 100 | 8 | ~80-90 |

| 3-Pyridinylboronic acid | Heteroaryl | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 110 | 24 | ~75-85 |

Note: Yields are estimates based on reactions with similar substrates and may vary.

Experimental Protocols

The following protocols provide a general framework for performing the Suzuki coupling reaction with Methyl 2-chloro-4,5-difluorobenzoate. Optimization of the catalyst, ligand, base, solvent, and temperature may be required for specific boronic acid partners.

Protocol 1: Standard Conditions using Pd(OAc)₂/SPhos

This protocol is a robust starting point for a wide range of aryl and heteroaryl boronic acids.

Materials:

-

Methyl 2-chloro-4,5-difluorobenzoate (1.0 equiv)

-

Aryl or heteroaryl boronic acid (1.2-1.5 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)

-

Potassium phosphate (K₃PO₄), finely powdered (3.0 equiv)

-

Toluene (anhydrous)

-

Water (degassed)

-

Schlenk flask or oven-dried reaction vial with a magnetic stir bar

-

Inert gas supply (Argon or Nitrogen)

Experimental Workflow Diagram:

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Procedure:

-

To a flame-dried Schlenk flask containing a magnetic stir bar, add Methyl 2-chloro-4,5-difluorobenzoate, the boronic acid, potassium phosphate, palladium(II) acetate, and SPhos.

-

Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

-

Add anhydrous toluene and degassed water (typically in a 4:1 to 10:1 ratio) via syringe.

-

Place the flask in a preheated oil bath and stir the reaction mixture vigorously at 100-110 °C.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x volume of aqueous layer).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Protocol 2: Alternative Conditions using Pd(dppf)Cl₂

This protocol is particularly useful for heteroaryl boronic acids and can sometimes offer milder conditions.

Materials:

-

Methyl 2-chloro-4,5-difluorobenzoate (1.0 equiv)

-

Aryl or heteroaryl boronic acid (1.2-1.5 equiv)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3-5 mol%)

-

Sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (3.0 equiv)

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

-

Schlenk flask or oven-dried reaction vial with a magnetic stir bar

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine Methyl 2-chloro-4,5-difluorobenzoate, the boronic acid, the carbonate base, and Pd(dppf)Cl₂.

-

Seal the flask, and evacuate and backfill with an inert gas three times.

-

Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 ratio) via syringe.

-

Heat the reaction mixture to 90-100 °C with vigorous stirring.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Follow the workup and purification steps as described in Protocol 1.

Troubleshooting and Optimization

-

Low or No Conversion:

-

Catalyst/Ligand: Ensure the palladium catalyst and phosphine ligand are of high quality and have not been deactivated by prolonged exposure to air. For challenging couplings, consider using more active, bulky electron-rich ligands like XPhos or RuPhos.

-

Inert Atmosphere: The Pd(0) species is oxygen-sensitive. Ensure the reaction is set up under a strictly inert atmosphere.

-

Base: The base must be finely powdered to ensure maximum surface area. K₃PO₄ is often more effective than K₂CO₃ for aryl chlorides.

-

Temperature: Aryl chlorides generally require higher reaction temperatures than the corresponding bromides or iodides. Cautiously increasing the temperature may improve conversion.

-

-

Side Reactions:

-

Protodeboronation: The cleavage of the C-B bond of the boronic acid can be a significant side reaction, especially with prolonged reaction times or at high temperatures. Using a slight excess of the boronic acid (1.2-1.5 equivalents) can help compensate for this. Alternatively, using the corresponding boronic acid pinacol ester can increase stability.

-

Homocoupling: The formation of a biaryl product from the dimerization of the boronic acid can occur, particularly in the presence of oxygen. Rigorous degassing of solvents and maintaining an inert atmosphere can minimize this.

-

Safety Information

-

Palladium catalysts and phosphine ligands should be handled in a well-ventilated fume hood. They can be toxic and are often air-sensitive.

-

Organic solvents are flammable and should be handled with care.

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, when performing these reactions.

-

Reactions at elevated temperatures should be conducted behind a blast shield.

References

Application Notes and Protocols: Synthesis of Quinolone Antibiotic Precursors from Methyl 2-chloro-4,5-difluorobenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-chloro-4,5-difluorobenzoate is a valuable starting material for the synthesis of complex pharmaceutical intermediates, particularly for the development of quinolone and fluoroquinolone antibiotics. These synthetic antibacterial agents function by inhibiting bacterial DNA gyrase or topoisomerase IV, crucial enzymes for DNA replication. The presence of the fluorine and chlorine substituents on the phenyl ring of Methyl 2-chloro-4,5-difluorobenzoate makes it an ideal precursor for constructing the core structure of many potent antibiotic drugs.

This document provides detailed application notes and protocols for the synthesis of a key quinolone intermediate starting from Methyl 2-chloro-4,5-difluorobenzoate. The protocols are based on established synthetic methodologies and provide a clear pathway for researchers in the field of drug discovery and development.

Synthetic Pathway Overview

The overall synthetic strategy involves a multi-step process to convert Methyl 2-chloro-4,5-difluorobenzoate into a versatile quinolone core structure. This core can then be further functionalized to produce a variety of potent antibiotic candidates. The key transformations include the hydrolysis of the methyl ester, conversion to the reactive acid chloride, followed by condensation with a malonic ester derivative and subsequent cyclization to form the quinolone ring system.

Caption: Synthetic workflow from Methyl 2-chloro-4,5-difluorobenzoate to a quinolone core.

Experimental Protocols

Protocol 1: Hydrolysis of Methyl 2-chloro-4,5-difluorobenzoate to 2-Chloro-4,5-difluorobenzoic acid

This protocol describes the saponification of the methyl ester to the corresponding carboxylic acid.

Materials:

-

Methyl 2-chloro-4,5-difluorobenzoate

-

Methanol

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl), concentrated

-

Water, deionized

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

pH paper or pH meter

-

Büchner funnel and filter paper

Procedure:

-

In a round-bottom flask, dissolve Methyl 2-chloro-4,5-difluorobenzoate (1 equivalent) in methanol.

-

Add an aqueous solution of sodium hydroxide (1.5 equivalents).

-

Attach a reflux condenser and heat the mixture to reflux with stirring for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

-

After cooling to room temperature, remove the methanol under reduced pressure.

-

Dilute the residue with water and acidify to pH 1-2 with concentrated hydrochloric acid.

-

The precipitated solid is collected by vacuum filtration, washed with cold water, and dried under vacuum to yield 2-Chloro-4,5-difluorobenzoic acid.

Protocol 2: Synthesis of 2-Chloro-4,5-difluorobenzoyl chloride

This protocol details the conversion of the carboxylic acid to the more reactive acyl chloride.

Materials:

-

2-Chloro-4,5-difluorobenzoic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride

-

Dimethylformamide (DMF), catalytic amount

-

Anhydrous dichloromethane (DCM) or another inert solvent

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Reflux condenser with a gas outlet to a trap

-

Heating mantle

Procedure:

-

To a solution of 2-Chloro-4,5-difluorobenzoic acid (1 equivalent) in anhydrous DCM in a round-bottom flask, add a catalytic amount of DMF.

-

Slowly add thionyl chloride (1.2 equivalents) to the stirred solution at room temperature.

-

Attach a reflux condenser and heat the reaction mixture to reflux for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (SO₂ and HCl).

-

After the reaction is complete, distill off the excess thionyl chloride and the solvent under reduced pressure to obtain the crude 2-Chloro-4,5-difluorobenzoyl chloride, which can be used in the next step without further purification.

Protocol 3: Synthesis of the Quinolone Core Structure